Ethyl thiomorpholine-3-carboxylate hydrochloride
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Overview
Description
Ethyl thiomorpholine-3-carboxylate hydrochloride is an organic compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . It is a solid, typically appearing as colorless to pale yellow crystals . This compound is soluble in water and most organic solvents, and it is known for its use in organic synthesis as a reagent and catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl thiomorpholine-3-carboxylate hydrochloride can be synthesized by reacting ethyl thiomorpholine-3-carboxylate with hydrochloric acid . The reaction typically involves dissolving ethyl thiomorpholine-3-carboxylate in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl thiomorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
Ethyl thiomorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of ethyl thiomorpholine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and proteins . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and it participates in various biochemical pathways . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- Thiomorpholine-3-carboxylic acid hydrochloride
- Ethyl 1,4-thiazinane-3-carboxylate hydrochloride
- Thiomorpholine-2-carboxylic acid hydrochloride
Comparison: Ethyl thiomorpholine-3-carboxylate hydrochloride is unique due to its specific ethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
ethyl thiomorpholine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCEZBURAQLBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589622 |
Source
|
Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159381-07-4 |
Source
|
Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159381-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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